molecular formula C11H14BrN3O2 B13526927 1-[(2-Bromo-5-nitrophenyl)methyl]piperazine

1-[(2-Bromo-5-nitrophenyl)methyl]piperazine

Cat. No.: B13526927
M. Wt: 300.15 g/mol
InChI Key: QMBXIHRKSUJRAM-UHFFFAOYSA-N
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Description

1-[(2-Bromo-5-nitrophenyl)methyl]piperazine is an organic compound that features a piperazine ring substituted with a 2-bromo-5-nitrophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-5-nitrophenyl)methyl]piperazine typically involves the reaction of 2-bromo-5-nitrobenzyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromo-5-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Nucleophilic Substitution: Substituted piperazine derivatives.

    Reduction: Amino-substituted piperazine derivatives.

    Oxidation: Benzylic aldehydes or carboxylic acids.

Scientific Research Applications

1-[(2-Bromo-5-nitrophenyl)methyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular uptake.

    Material Science: It can be utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-5-nitrophenyl)methyl]piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine and nitro groups can participate in various interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity. The piperazine ring can enhance the compound’s solubility and bioavailability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

    1-[(2-Chloro-5-nitrophenyl)methyl]piperazine: Similar structure but with a chlorine atom instead of bromine.

    1-[(2-Bromo-4-nitrophenyl)methyl]piperazine: Similar structure but with the nitro group in a different position.

    1-[(2-Bromo-5-aminophenyl)methyl]piperazine: Similar structure but with an amino group instead of a nitro group.

Uniqueness: 1-[(2-Bromo-5-nitrophenyl)methyl]piperazine is unique due to the specific positioning of the bromine and nitro groups, which can influence its reactivity and interactions. The combination of these functional groups with the piperazine ring provides a versatile scaffold for various chemical modifications and applications.

Properties

Molecular Formula

C11H14BrN3O2

Molecular Weight

300.15 g/mol

IUPAC Name

1-[(2-bromo-5-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C11H14BrN3O2/c12-11-2-1-10(15(16)17)7-9(11)8-14-5-3-13-4-6-14/h1-2,7,13H,3-6,8H2

InChI Key

QMBXIHRKSUJRAM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC(=C2)[N+](=O)[O-])Br

Origin of Product

United States

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